molecular formula C13H16N2O3 B2400507 methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 922949-75-5

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2400507
CAS No.: 922949-75-5
M. Wt: 248.282
InChI Key: VNTSPOFDGVLGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound widely used in scientific research. It possesses diverse applications, such as drug development, organic synthesis, and material science. Its unique structure and properties make it an invaluable tool for exploring new horizons in the field of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate.

    Carbamate derivatives: Compounds such as ethyl carbamate and phenyl carbamate have similar functional groups and chemical properties.

Uniqueness

This compound stands out due to its unique combination of a pyrrolidine ring and a carbamate group. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various research applications .

Properties

IUPAC Name

methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-8-10(14-13(17)18-2)5-6-11(9)15-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTSPOFDGVLGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.